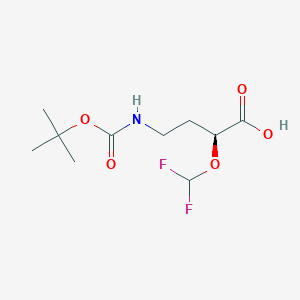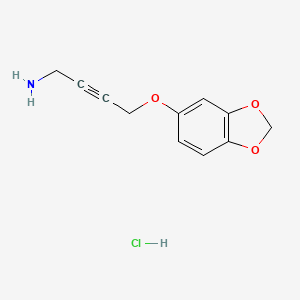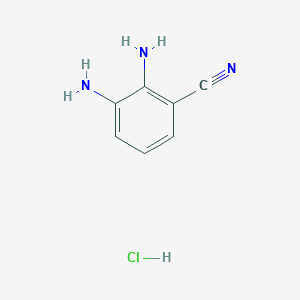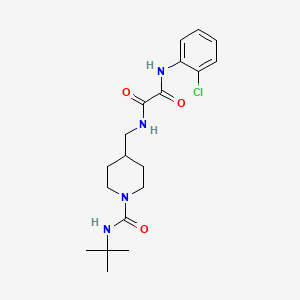![molecular formula C14H12N2O3S3 B2773242 2-({4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}methyl)-1,3-thiazol-4-ol CAS No. 860785-64-4](/img/structure/B2773242.png)
2-({4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}methyl)-1,3-thiazol-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-({4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}methyl)-1,3-thiazol-4-ol” seems to be a complex organic molecule. It likely contains a thiazole ring, a common component in various biologically active compounds . The methylsulfonylphenyl group is also a common feature in many bioactive compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds such as 2-(4-methylsulfonyl phenyl) indole derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities .
Aplicaciones Científicas De Investigación
Heterocyclic Compounds as Building Blocks
The Chemistry of Heterocycles
Heterocyclic compounds, including thiazoles, serve as valuable building blocks in the synthesis of a wide range of heterocyclic compounds. They have been used to create diverse classes of molecules, including dyes and biologically active compounds. The unique reactivity of certain heterocyclic scaffolds offers mild reaction conditions for generating versatile products from a wide array of precursors. These compounds play a crucial role in developing new materials and medicines, demonstrating their vast potential in scientific research (Gomaa & Ali, 2020).
Biological Activities of Thiazolidinones
Thiazolidinones in Medicine
Thiazolidinones, a saturated form of thiazole, have shown a wide spectrum of biological activities. This "magic moiety" is part of an important group of heterocyclic compounds with sulfur and nitrogen, demonstrating potential against various health conditions. The literature reveals extensive research on the synthesis and application of thiazolidinones, highlighting their vibrant potential in medicinal chemistry (ArunlalV., Vandana, & Biju, 2015).
Antioxidant Capacity of Heterocyclic Compounds
Antioxidant Assays and Heterocyclic Chemistry
Heterocyclic compounds are also explored for their antioxidant capacity, with specific assays like the ABTS/PP decolorization assay being used to assess their potential. The study of these compounds contributes to understanding their role and efficacy in combating oxidative stress, leading to applications in health and disease prevention (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of this compound is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme involved in the inflammatory response and is the target of many non-steroidal anti-inflammatory drugs (NSAIDs). It plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
The compound interacts with its target, the COX-2 enzyme, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. The compound’s selectivity towards COX-2 over COX-1 suggests that it may have fewer gastrointestinal side effects compared to non-selective NSAIDs .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-2, the compound reduces the production of prostaglandins from arachidonic acid. Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. Therefore, the inhibition of prostaglandin production results in anti-inflammatory effects.
Result of Action
The primary result of the compound’s action is the reduction of inflammation . By inhibiting COX-2 and reducing prostaglandin production, the compound can alleviate symptoms associated with inflammation. Additionally, some related compounds have been found to release moderate amounts of nitric oxide (NO), which may help to decrease the side effects associated with selective COX-2 inhibitors .
Propiedades
IUPAC Name |
2-[[4-(4-methylsulfonylphenyl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S3/c1-22(18,19)10-4-2-9(3-5-10)11-7-20-13(15-11)6-14-16-12(17)8-21-14/h2-5,7-8,17H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDCBCBLBJLQKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)CC3=NC(=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid](/img/structure/B2773159.png)
![4-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline](/img/structure/B2773160.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2773161.png)
![2-(2-(Diethylamino)ethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2773166.png)

![4-[4-(4-Methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinyl]phenyl methyl ether](/img/structure/B2773170.png)


![(2R,3R)-N-[(1R)-1-Cyano-2-methylpropyl]-2-(trifluoromethyl)-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2773174.png)
![[3,5-Dimethyl-4-(4-nitro-phenylsulfanyl)-pyrazol-1-yl]-furan-2-yl-methanone](/img/structure/B2773176.png)
![N-(4-acetylphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2773177.png)


![(3-Phenyl-1H-pyrazol-5-yl)-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone](/img/structure/B2773181.png)